

Comparative Guide to 5-Hydroxy Flunixin-d3 Reference Standards

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Compound of Interest

Compound Name: 5-Hydroxy Flunixin-d3

Cat. No.: B026596

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available **5-Hydroxy Flunixin-d3** reference standards. This deuterated internal standard is crucial for the accurate quantification of 5-Hydroxy Flunixin, the major metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flunixin, in various biological matrices. This document outlines key quality attributes from various suppliers, detailed experimental protocols for its use, and visual representations of relevant biological and experimental workflows.

Product Comparison

A critical aspect of selecting a reference standard is ensuring its quality and suitability for the intended analytical method. The following table summarizes the available information on **5-Hydroxy Flunixin-d3** from prominent suppliers. Data has been compiled from publicly available Certificates of Analysis and product information sheets.

Supplier	Product Number	Purity	Isotopic Enrichment (d3)	Concentration/Form
LGC Standards (TRC)	H942422	>95% (HPLC)	Not specified	Neat Solid
Cayman Chemical	35057	≥98%	≥99% deuterated forms (d1-d3); ≤1% d0 (for Flunixin-d3)	Neat Solid
MedChemExpress	HY-113583S	Not specified	Not specified	Solid
Santa Cruz Biotechnology	sc-214327	Not specified	Not specified	Solid

Note: Isotopic enrichment data for **5-Hydroxy Flunixin-d3** was not consistently available. The data from Cayman Chemical for the related compound Flunixin-d3 is provided for reference.

Experimental Protocols

Accurate and reproducible results in bioanalysis heavily depend on robust experimental protocols. Below are detailed methodologies for the extraction and analysis of 5-Hydroxy Flunixin from biological matrices using **5-Hydroxy Flunixin-d3** as an internal standard, primarily employing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Extraction from Bovine Milk

This protocol is adapted from validated methods for the determination of Flunixin and its metabolites in milk.

Materials:

- Bovine milk sample
- **5-Hydroxy Flunixin-d3** internal standard solution

- Acetonitrile
- Dichloromethane
- Formic acid
- C18 solid-phase extraction (SPE) cartridges
- 0.2 μ m nylon syringe filters
- Centrifuge
- Nitrogen evaporator

Procedure:

- To 2 g of a homogenized milk sample in a 50 mL centrifuge tube, add a known amount of **5-Hydroxy Flunixin-d3** internal standard.
- Add 8.5 mL of acetonitrile containing 0.1% formic acid and 1.5 mL of dichloromethane.
- Vortex for 15 minutes and then centrifuge at 4,500 x g for 10 minutes at 4°C.
- Decant the supernatant into a clean 15 mL centrifuge tube containing 150 mg of C18 sorbent.
- Vortex for 10 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of methanol, sonicate for 5 minutes, and vortex for 1 minute.
- Centrifuge at 16,000 x g for 10 minutes at 4°C and filter the supernatant through a 0.2 μ m nylon syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A typical gradient would start at 30% B, increase to 90% B over several minutes, hold, and then return to initial conditions for equilibration.
- Flow Rate: 0.4 mL/min
- Column Temperature: 35°C

MS/MS Conditions:

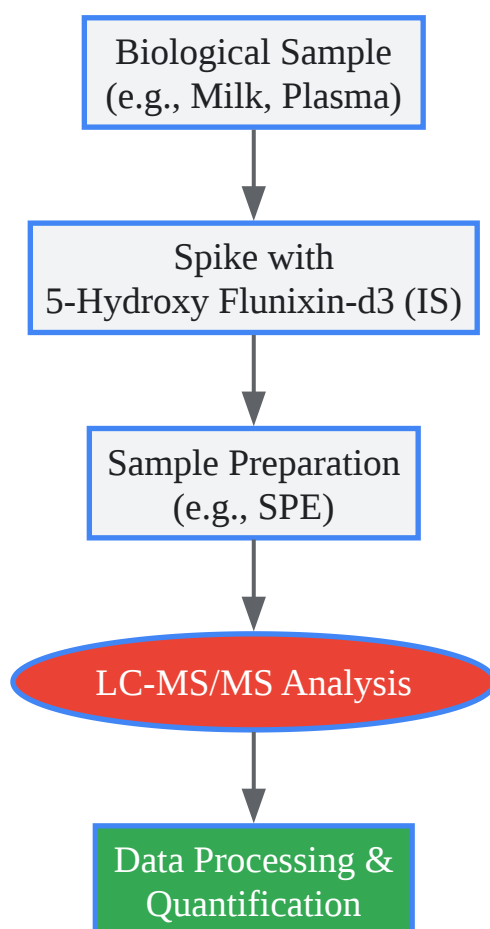
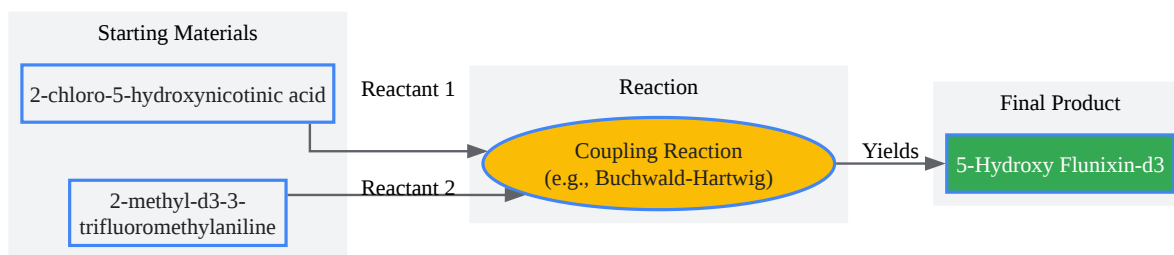
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM):
 - 5-Hydroxy Flunixin: Monitor for the transition of the precursor ion to a specific product ion (e.g., m/z 313 \rightarrow 295).
 - **5-Hydroxy Flunixin-d3**: Monitor for the transition of the deuterated precursor ion to its corresponding product ion (e.g., m/z 316 \rightarrow 298).
- Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

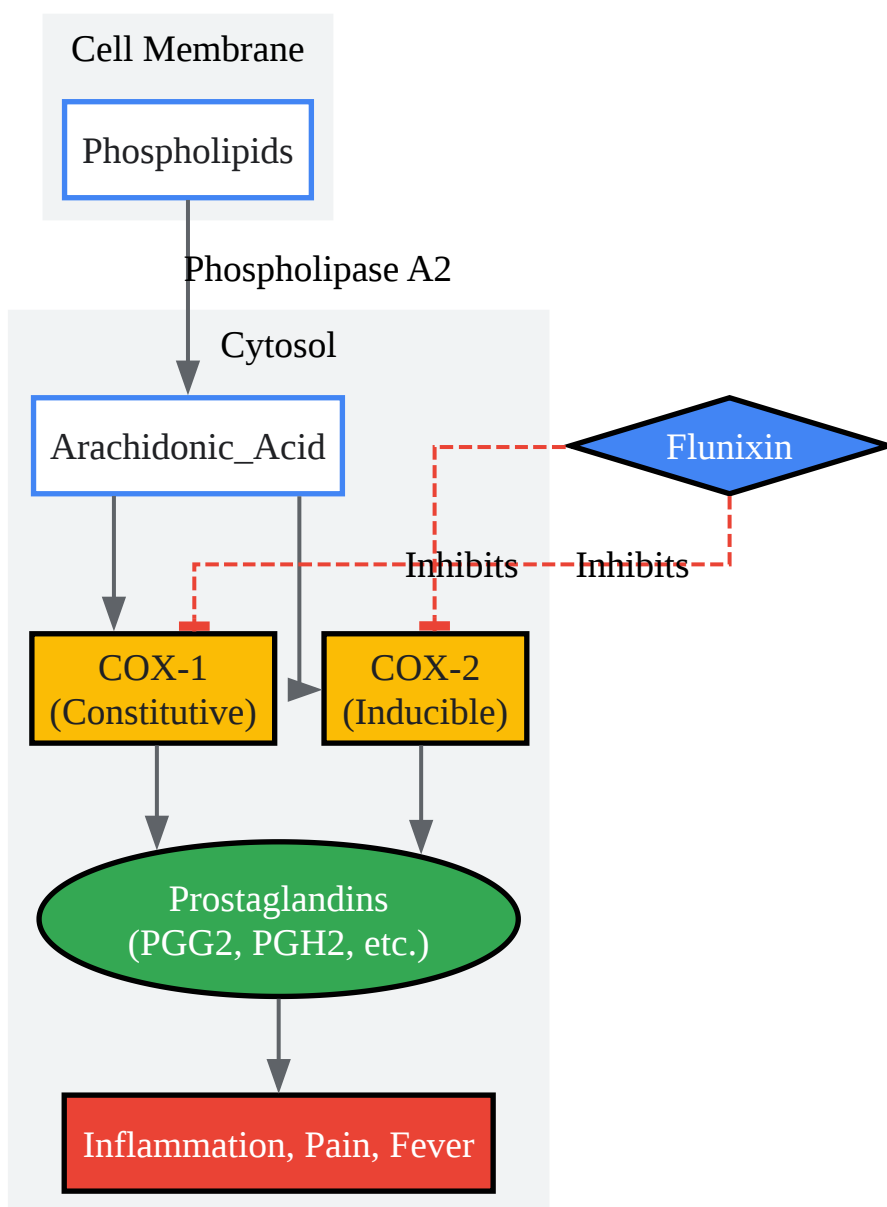
Visualized Workflows and Pathways

To further elucidate the processes involving **5-Hydroxy Flunixin-d3**, the following diagrams are provided in the DOT language for Graphviz.

Synthesis Workflow

The synthesis of **5-Hydroxy Flunixin-d3** typically involves a multi-step chemical process. While the exact proprietary methods of manufacturers are not public, a plausible synthetic route can be inferred from the synthesis of Flunixin and general methods for introducing deuterium and hydroxyl groups.





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